5-Fluoro-2-hydroxypyridine
Overview
Description
5-Fluoro-2-hydroxypyridine is a fluorinated pyridine derivative that has been studied for its photophysical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxy group on the pyridine ring significantly influences the chemical and physical properties of the molecule, making it a subject of interest for researchers.
Synthesis Analysis
The synthesis of fluoropyridines, including 5-fluoro-2-hydroxypyridine, can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another approach for synthesizing 2-amino-5-fluoropyridines includes a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate, which provides a range of substituted pyridines . Additionally, a novel synthesis route has been proposed using 2-aminopyridine as a raw material, which simplifies experimental operations and improves yield and purity .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-hydroxypyridine exhibits interesting photophysical properties due to the presence of electron-rich nitrogen and relatively electron-deficient fluorine atoms. This arrangement may lead to photoinduced electron transfer processes . The molecule exists in lactim and lactam forms in the ground state, with a small stability difference, and undergoes excited state lactim to lactam tautomerization, which is influenced by solvent polarity and temperature .
Chemical Reactions Analysis
5-Fluoro-2-hydroxypyridine can participate in various chemical reactions due to its reactive sites. The fluorine atom can enhance the molecule's ability to act as a chemosensor for transition metal ions, as demonstrated by fluorescence enhancement in the presence of certain metal ions like Fe2+ and Cu2+ . The hydroxy group also plays a crucial role in the molecule's reactivity, allowing for further functionalization and the formation of chelation complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-hydroxypyridine are influenced by its molecular structure. The fluorine atom imparts unique characteristics to the molecule, such as increased lipophilicity and potential for hydrogen bonding, which can affect its biological activity and solubility . The molecule's photophysical properties, including fluorescence response and tautomerization behavior, are also key aspects of its chemical profile .
Scientific Research Applications
1. Field: Medicinal Chemistry 5-Fluoro-2-hydroxypyridine is a chemical compound used in the field of medicinal chemistry . It’s often used in the synthesis of various pharmaceuticals .
2. Application One of the applications of 5-Fluoro-2-hydroxypyridine is as a pro-drug of 5-Fluorouracil (5FU) . Pro-drugs are substances that are metabolized in the body to become an active pharmaceutical drug .
3. Method of Application 5-Fluoro-Pyrimidinone (5FP), which is an oral pro-drug of 5-Fluorouracil (5FU), is converted to 5FU by hepatic aldehyde oxidase . This conversion happens in the liver, and the resulting 5FU is then available to exert its therapeutic effects .
4. Results or Outcomes Preclinically, 5FP demonstrated anti-tumor activity against colon 38 and P 388 leukemia models in mice . This suggests that 5-Fluoro-2-hydroxypyridine could potentially be used in the treatment of certain types of cancer .
1. Field: Industrial Testing 5-Fluoro-2-hydroxypyridine is used in various industrial testing applications .
2. Application It is used in the preparation of certain chemicals and substances used in industrial testing .
3. Method of Application The specific methods of application can vary depending on the type of industrial testing being conducted .
4. Results or Outcomes The outcomes can also vary widely, but the use of 5-Fluoro-2-hydroxypyridine can help to improve the accuracy and reliability of industrial testing .
5. Field: Synthesis of Complex Compounds 5-Fluoro-2-hydroxypyridine can be used as a reactant in the preparation of complex compounds .
6. Application One such application is the synthesis of a Manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex .
7. Method of Application This involves a chemical reaction with 5-Fluoro-2-hydroxypyridine and other reactants under specific conditions .
8. Results or Outcomes The result is the formation of a complex compound that can have various applications in scientific research .
1. Field: Real-Time PCR 5-Fluoro-2-hydroxypyridine is used in the field of Real-Time PCR .
2. Application It is used in the preparation of certain chemicals and substances used in Real-Time PCR .
3. Method of Application The specific methods of application can vary depending on the type of Real-Time PCR being conducted .
4. Results or Outcomes The outcomes can also vary widely, but the use of 5-Fluoro-2-hydroxypyridine can help to improve the accuracy and reliability of Real-Time PCR .
5. Field: Synthesis of Complex Compounds 5-Fluoro-2-hydroxypyridine can be used as a reactant in the preparation of complex compounds .
6. Application One such application is the synthesis of a Manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex .
7. Method of Application This involves a chemical reaction with 5-Fluoro-2-hydroxypyridine and other reactants under specific conditions .
8. Results or Outcomes The result is the formation of a complex compound that can have various applications in scientific research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULSYPVWLJZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376522 | |
Record name | 5-Fluoro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxypyridine | |
CAS RN |
51173-05-8 | |
Record name | 5-Fluoro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51173-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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